

commercial availability and suppliers of 4,4-Dimethyl-2-methylene-1-pentanol

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Compound of Interest

Compound Name: 4,4-Dimethyl-2-methylene-1-pentanol

Cat. No.: B1606179

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A Technical Guide to 4,4-Dimethyl-2-methylene-1-pentanol for Researchers

This technical guide provides a comprehensive overview of **4,4-Dimethyl-2-methylene-1-pentanol** (CAS No: 4379-17-3), a unique allylic alcohol of interest to researchers in organic synthesis and drug development. Due to its classification as a rare chemical, detailed experimental data is limited. This guide consolidates available information on its commercial availability, physicochemical properties, and potential reactivity based on its structural features.

Commercial Availability and Suppliers

4,4-Dimethyl-2-methylene-1-pentanol is available from specialized chemical suppliers catering to the research and development sector. It is important to note that this compound is often supplied for early discovery research, and suppliers may not provide extensive analytical data. Researchers are advised to confirm the identity and purity of the compound upon receipt.

Supplier	Catalog Number	Additional Information
Sigma-Aldrich	S448338	Marketed as "AldrichCPR" for early discovery researchers. The supplier notes that they do not collect analytical data for this product and the buyer is responsible for confirming its identity and purity.

Physicochemical Properties

Detailed experimental data for **4,4-Dimethyl-2-methylene-1-pentanol** is not readily available from commercial suppliers. However, computed properties from chemical databases provide valuable estimates.

Property	Value	Source
Molecular Formula	C ₈ H ₁₆ O	PubChem[1], Guidechem[2]
Molecular Weight	128.21 g/mol	PubChem[1], Guidechem[2]
IUPAC Name	4,4-dimethyl-2-methylenepentan-1-ol	PubChem[1]
CAS Number	4379-17-3	Sigma-Aldrich, PubChem[1]
Canonical SMILES	CC(C)(C)CC(=C)CO	
Topological Polar Surface Area	20.2 Å ²	Guidechem[2]
Rotatable Bond Count	3	Guidechem[2]
XLogP3-AA	2.4	PubChem[1], Guidechem[2]

Safety and Handling

A specific Safety Data Sheet (SDS) for **4,4-Dimethyl-2-methylene-1-pentanol** is not readily available. However, based on its structure as a flammable liquid and the hazard information for related compounds, general laboratory safety precautions should be strictly followed. This

includes working in a well-ventilated fume hood, wearing personal protective equipment (gloves, safety glasses, lab coat), and avoiding sources of ignition.

The Globally Harmonized System (GHS) classification for this compound, based on notifications to the ECHA C&L Inventory, indicates it is harmful if swallowed (Acute toxicity, oral - Category 4).^[1]

Reactivity and Potential Applications

As an allylic alcohol, **4,4-Dimethyl-2-methylene-1-pentanol** is expected to exhibit reactivity characteristic of this functional group. The presence of a sterically hindering neopentyl group adjacent to the double bond may influence its reactivity profile.

General Reactivity of Allylic Alcohols:

Allylic alcohols are versatile intermediates in organic synthesis.^[3] The hydroxyl group can be a good leaving group after protonation, and the adjacent double bond can stabilize the resulting carbocation through resonance.^[4] Key reactions include:

- Oxidation: The primary alcohol can be oxidized to an aldehyde or a carboxylic acid.
- Substitution: The hydroxyl group can be substituted with various nucleophiles.
- Epoxidation: The double bond can be epoxidized.
- Addition Reactions: The double bond can undergo various addition reactions.

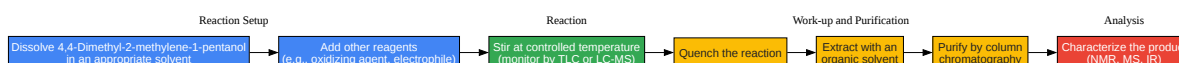
The bulky neopentyl group in **4,4-Dimethyl-2-methylene-1-pentanol** might sterically hinder reactions at the double bond and the adjacent carbon, potentially leading to different regioselectivity compared to less hindered allylic alcohols.

Potential Applications in Drug Development:

The allylic alcohol motif is present in numerous natural products with demonstrated biological activity, including anticancer properties.^[5] These compounds can act as electrophiles and interact with biological nucleophiles, such as cysteine residues in proteins. While no specific biological activity has been reported for **4,4-Dimethyl-2-methylene-1-pentanol**, its structure makes it an interesting candidate for screening in drug discovery programs.

Experimental Protocols

Specific experimental protocols for **4,4-Dimethyl-2-methylene-1-pentanol** are not available in the public domain. Researchers should adapt general protocols for reactions of allylic alcohols, taking into account the potential influence of the neopentyl group. Below is a hypothetical workflow for a typical reaction.

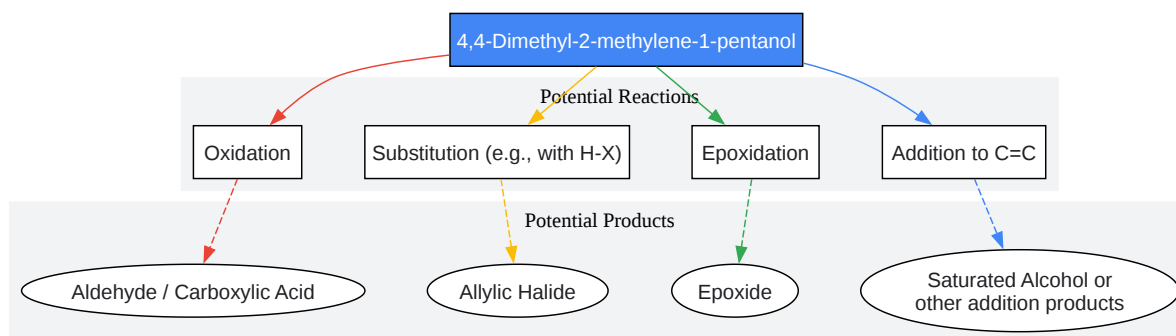


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Caption: A generalized experimental workflow for a reaction involving **4,4-Dimethyl-2-methylene-1-pentanol**.

Signaling Pathways and Logical Relationships

Due to the lack of specific biological studies on **4,4-Dimethyl-2-methylene-1-pentanol**, no signaling pathways involving this molecule can be depicted. However, the general reactivity of an allylic alcohol can be illustrated as a starting point for considering its potential biological interactions.



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Caption: Potential reaction pathways for **4,4-Dimethyl-2-methylene-1-pentanol** based on its allylic alcohol functionality.

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